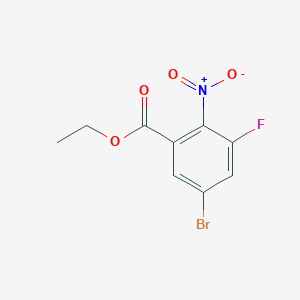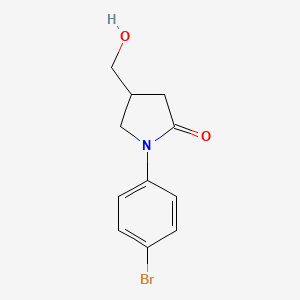![molecular formula C6H9NO B2864742 3-Azabicyclo[3.1.1]heptan-2-one CAS No. 1427319-44-5](/img/structure/B2864742.png)
3-Azabicyclo[3.1.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.1]heptan-2-one is a bicyclic compound with a nitrogen atom incorporated into its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.1]heptan-2-one typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired compound with high yield and purity . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production methods for 3-Azabicyclo[31This involves the reduction of spirocyclic oxetanyl nitriles under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Azabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include lithium aluminum hydride (LiAlH4) for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions can yield amines, while oxidation reactions can produce ketones or aldehydes .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.1]heptan-2-one has a wide range of scientific research applications. In medicinal chemistry, it has been incorporated into the structure of antihistamine drugs to improve their physicochemical properties . In materials science, it is used as a building block for the synthesis of novel polymers and materials with unique properties . Additionally, its unique structure makes it a valuable tool in the study of bioisosterism and the development of new bioactive compounds .
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-2-one involves its interaction with various molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, which can modulate their activity . This makes it a valuable compound in the development of new drugs and therapeutic agents .
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.1]heptan-2-one is similar to other bicyclic compounds such as bicyclo[3.1.1]heptane and 2-azabicyclo[2.2.1]heptane . its unique structure, which includes a nitrogen atom, sets it apart from these compounds and gives it distinct chemical and biological properties . This uniqueness makes it a valuable compound in various fields of research and application .
List of Similar Compounds:- Bicyclo[3.1.1]heptane
- 2-Azabicyclo[2.2.1]heptane
Propiedades
IUPAC Name |
3-azabicyclo[3.1.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-1-4(2-5)3-7-6/h4-5H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCMHUXWDUDOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)

![methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2864667.png)


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2864671.png)
![4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2864672.png)
![5-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2864674.png)


![5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2864679.png)


